molecular formula C18H19ClO3 B6293424 tert-Butyl 4-(benzyloxy)-3-chlorobenzoate CAS No. 2379322-84-4

tert-Butyl 4-(benzyloxy)-3-chlorobenzoate

Cat. No.: B6293424
CAS No.: 2379322-84-4
M. Wt: 318.8 g/mol
InChI Key: IYPMBEDLQGIBSY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features both a tert-butyl ester and a benzyl ether group, which are valuable protective groups and modifying elements in organic synthesis. The structure is closely related to Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS# 536974-86-4) . The tert-butyl group is a well-known moiety in drug discovery, featured in compounds investigated for various biological activities. For instance, substituted tert-butyl benzoates have been explored as potent and selective agonists of biological targets like PPARα, a nuclear receptor with promise for treating conditions such as diabetic retinopathy . The specific stereochemistry of this compound makes it a potential intermediate in the synthesis of complex molecules, including those with biological activity. Researchers can utilize this ester in coupling reactions or deprotection steps to generate carboxylic acid derivatives for further exploration. This product is intended for research purposes in a laboratory setting only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-chloro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPMBEDLQGIBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 4 Benzyloxy 3 Chlorobenzoate

Retrosynthetic Analysis of the Chemical Compound's Architecture

A retrosynthetic analysis of tert-Butyl 4-(benzyloxy)-3-chlorobenzoate reveals two primary disconnection points, corresponding to the formation of the ester and ether linkages.

Disconnection 1 (Ester Bond): The most straightforward disconnection is across the tert-butyl ester bond. This approach simplifies the target molecule into 4-(benzyloxy)-3-chlorobenzoic acid and a source of the tert-butyl group, such as isobutylene (B52900) or tert-butanol (B103910). This strategy isolates the challenge of the sterically hindered ester formation.

Disconnection 2 (Ether Bond): An alternative disconnection can be made at the benzyloxy ether bond. This pathway leads to tert-butyl 4-hydroxy-3-chlorobenzoate and a benzylating agent, like benzyl (B1604629) bromide or benzyl chloride. This approach prioritizes the formation of the ester first, followed by the introduction of the benzyl protecting group.

Further deconstruction of the intermediates leads back to simpler, commercially available starting materials. For instance, 4-(benzyloxy)-3-chlorobenzoic acid can be retrosynthetically disconnected to 4-hydroxy-3-chlorobenzoic acid and a benzyl halide. Similarly, tert-butyl 4-hydroxy-3-chlorobenzoate can be traced back to 4-hydroxy-3-chlorobenzoic acid. Both primary routes ultimately converge on 4-hydroxy-3-chlorobenzoic acid as a key precursor.

Precursor Identification and Strategic Sourcing in Research Synthesis

Based on the retrosynthetic pathways, the key precursors for the synthesis of this compound are identified. The strategic choice of starting materials is crucial for an efficient and high-yielding synthesis.

Core Aromatic Structure: The foundational precursor is 4-hydroxy-3-chlorobenzoic acid . This commercially available compound provides the chlorinated and hydroxylated benzene (B151609) ring required for the final product.

Benzyl Group Source: For the introduction of the benzyloxy moiety, benzyl chloride or benzyl bromide are common and effective reagents. The choice between them may depend on reactivity and reaction conditions.

tert-Butyl Group Source: The tert-butyl group can be introduced using several reagents. tert-Butanol is a direct and common source, particularly in acid-catalyzed esterifications. Isobutene gas is another option for acid-catalyzed additions to the carboxylic acid google.com. For activation methods, reagents like di-tert-butyl dicarbonate (B1257347) can also be employed thieme.de.

The synthesis strategy, therefore, involves a two-step sequence starting from 4-hydroxy-3-chlorobenzoic acid: (1) regioselective benzylation of the phenolic hydroxyl group, followed by (2) esterification of the carboxylic acid with a tert-butyl source, or the reverse sequence.

Esterification Protocols for the tert-Butyl Benzoate (B1203000) Moiety

The formation of the tert-butyl ester is a critical and often challenging step due to the steric hindrance of the tert-butyl group. Several protocols have been developed to achieve this transformation efficiently.

Direct esterification involves the reaction of a carboxylic acid with tert-butanol. Due to the low reactivity of the tertiary alcohol, this reaction typically requires strong acid catalysis.

Common methods include the use of concentrated sulfuric acid with either tert-butanol or isobutene thieme.de. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Alternatively, catalysts like strong inorganic or organic acids can be used when reacting the carboxylic acid with isobutene in the liquid phase google.comgoogle.com.

Catalyst/ReagentConditionsRemarks
Concentrated H₂SO₄Reaction with tert-butanol or isobuteneA classic and widely used method thieme.de.
Acidic Ion-Exchange ResinsReaction with isobuteneOffers advantages in terms of catalyst separation and reuse google.com.
DMAP (4-Dimethylaminopyridine)With tert-butyl alcoholCan be used as a catalyst, sometimes in the presence of an activating agent researchgate.net.

Transesterification offers an alternative route, especially when the parent carboxylic acid is sensitive or difficult to handle thieme-connect.com. This method typically involves converting a more reactive ester, such as a methyl or ethyl ester, into the desired tert-butyl ester.

A highly effective method involves the use of potassium tert-butoxide in an anhydrous solvent like diethyl ether. The reaction proceeds rapidly at room temperature due to the high reactivity of the alkoxide and the precipitation of the corresponding potassium methoxide or ethoxide, which drives the equilibrium forward thieme-connect.comresearchgate.net. Other catalytic systems, such as those based on lanthanum (III) isopropoxide or zinc clusters, have also been developed for transesterification with tertiary alcohols researchgate.netorganic-chemistry.org.

Reagent/CatalystSubstrateConditionsYield
Potassium tert-butoxideMethyl or Ethyl EsterDiethyl ether, 0-20 °CGood to excellent thieme-connect.com
Lanthanum(III) isopropoxideMethyl EsterHydrocarbon solventsHigh efficiency researchgate.net
Tetranuclear Zinc ClusterVarious EstersMild conditions, solvent-free optionVery good organic-chemistry.org

To overcome the steric hindrance and low reactivity of tert-butanol, the carboxylic acid can be activated to a more electrophilic species. A common strategy is the conversion of the carboxylic acid to an acyl chloride.

The reaction of 4-(benzyloxy)-3-chlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride prepchem.com. This highly reactive intermediate can then react with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the tert-butyl ester google.comchemicalbook.com. Other activation methods include the use of coupling agents or specialized reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to be effective for the tert-butylation of various carboxylic acids thieme.deorganic-chemistry.org.

Activation MethodReagent(s)IntermediateSubsequent Reaction
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl ChlorideReaction with tert-butanol and a base prepchem.comgoogle.com
Imide-based ActivationBis(trifluoromethanesulfonyl)imide (Tf₂NH)Activated EsterDirect reaction in tert-butyl acetate organic-chemistry.org
Symbiotic ActivationTrichloroacetimidateReactive Ion PairDirect esterification under specific conditions nih.gov

Regioselective Benzyloxy Group Introduction

The introduction of the benzyloxy group is achieved through a Williamson ether synthesis on the phenolic hydroxyl of a suitable precursor. When starting with 4-hydroxy-3-chlorobenzoic acid or its tert-butyl ester, the reaction is highly regioselective for the hydroxyl group due to its greater nucleophilicity compared to the carboxylate under basic conditions.

The synthesis of the key intermediate, 4-(benzyloxy)-3-chlorobenzoic acid, has been described. The procedure involves dissolving 4-hydroxy-3-chlorobenzoic acid in a solvent mixture and treating it with a base, such as sodium hydroxide (B78521), to deprotonate the phenolic hydroxyl group prepchem.com. The resulting phenoxide then acts as a nucleophile, attacking benzyl chloride, which is added to the reaction mixture. The reaction is typically heated to reflux to ensure completion prepchem.com. The regioselectivity is inherent to the starting material, as there is only one phenolic hydroxyl group available for benzylation.

PrecursorReagentsConditionsProduct
4-hydroxy-3-chlorobenzoic acid1. Sodium Hydroxide2. Benzyl ChlorideMethanol/Tetrahydrofuran (B95107), Reflux4-(benzyloxy)-3-chlorobenzoic acid prepchem.com
tert-butyl 4-hydroxy-3-chlorobenzoate1. K₂CO₃2. Benzyl BromideDMFThis compound nih.gov

O-Alkylation of Phenolic Precursors with Benzyl Halides

A primary and straightforward method for the synthesis of the benzyl ether moiety in the target molecule is the Williamson ether synthesis, which involves the O-alkylation of a phenolic precursor with a benzyl halide. The starting material for this step is typically a derivative of 4-hydroxy-3-chlorobenzoic acid. The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then displaces the halide from the benzyl halide (e.g., benzyl chloride or benzyl bromide) in a nucleophilic substitution reaction.

The choice of base and solvent is critical for the efficiency of this reaction. Common bases include alkali metal carbonates, such as potassium carbonate (K2CO3), and hydroxides, like sodium hydroxide (NaOH). thieme-connect.degoogle.com A reported synthesis of the parent acid, 4-(benzyloxy)-3-chlorobenzoic acid, utilizes sodium hydroxide in a mixed solvent system of methanol and tetrahydrofuran, followed by reflux with benzyl chloride. prepchem.com The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can also facilitate the reaction, particularly when using milder bases like potassium carbonate. google.com

Table 1: Comparison of Reaction Conditions for O-Alkylation of 4-hydroxy-3-chlorobenzoic acid derivatives

BaseSolvent SystemReagentConditionsProductReference
Sodium HydroxideMethanol / Tetrahydrofuran / WaterBenzyl ChlorideReflux4-(benzyloxy)-3-chlorobenzoic acid prepchem.com
Potassium CarbonateN,N-Dimethylformamide (DMF)Benzyl Halide80°CSubstituted 4-benzyloxybenzamide google.com

The reaction proceeds efficiently, providing a direct route to the benzyl ether. The precursor, tert-butyl 4-hydroxy-3-chlorobenzoate, can be alkylated under similar conditions to yield the final product directly.

Mitsunobu Reaction Variants for Benzyl Ether Synthesis

An alternative and powerful method for forming the benzyl ether linkage is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild, neutral conditions. missouri.eduorganic-chemistry.org In the context of synthesizing this compound, the phenolic hydroxyl group of tert-butyl 4-hydroxy-3-chlorobenzoate acts as the acidic nucleophile, and benzyl alcohol serves as the alcohol component that gets activated.

The reaction is typically mediated by a combination of a phosphine (B1218219), most commonly triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The mechanism involves the in-situ formation of a phosphonium salt intermediate, which activates the benzyl alcohol, making it a good leaving group. The phenoxide, formed by the deprotonation of the phenol (B47542) by the betaine intermediate, then displaces the activated hydroxyl group in an SN2 fashion. missouri.edu

Key Features of the Mitsunobu Reaction for Benzyl Ether Synthesis:

Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.

High Yields: It is known for providing good to excellent yields. nih.gov

Stereochemical Inversion: When a chiral secondary alcohol is used, the reaction proceeds with a clean inversion of stereochemistry, although this is not relevant for benzyl alcohol. missouri.edu

A potential side reaction can occur if the nucleophile (the phenol in this case) is not sufficiently acidic (pKa > 13), where the azodicarboxylate may act as the nucleophile instead. wikipedia.org However, phenols are generally acidic enough for this transformation. Various modifications and alternative reagents to the classic PPh3/DEAD system have been developed to simplify the purification process by facilitating the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. missouri.edu

Aromatic Chlorination Methodologies

A crucial step in the synthesis is the regioselective introduction of a chlorine atom onto the aromatic ring. The position of chlorination is directed by the existing substituents: the activating ortho-, para-directing benzyloxy group and the deactivating ortho-, para-directing tert-butoxycarbonyl group. The desired product has the chlorine atom at the 3-position, which is ortho to the powerful activating benzyloxy group and meta to the ester group.

Electrophilic Aromatic Substitution with Chlorinating Reagents: Regioselectivity Control

Electrophilic aromatic substitution is the most common method for halogenating aromatic rings. rsc.org The key challenge is to control the regioselectivity to favor chlorination at the C-3 position over the C-5 position (also ortho to the benzyloxy group) or other positions. The strong activating and ortho-directing effect of the benzyloxy group dominates, making the positions ortho to it the most electron-rich and susceptible to electrophilic attack. libretexts.org

Commonly used chlorinating agents for this transformation include:

N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid chlorinating agent. isca.me Its reactivity can be tuned by the choice of solvent and catalyst.

Sulfuryl Chloride (SO2Cl2): A powerful chlorinating agent that can be used with or without a catalyst. nih.gov

Controlling the regioselectivity between the two ortho positions (C-3 and C-5) can be difficult. However, steric hindrance from the adjacent tert-butoxycarbonyl group might slightly disfavor substitution at the C-5 position. Recent research has shown that organocatalysts can be employed to direct the regioselectivity of phenol chlorination. For instance, specific thiourea-based catalysts or phosphine sulfides have been shown to significantly enhance either ortho or para selectivity when chlorinating simple phenols with NCS. scientificupdate.comresearchgate.net While the substrate is a benzyl ether rather than a free phenol, these principles of catalyst-controlled regioselectivity are an active area of research and could potentially be applied. nih.gov

Table 2: Selected Organocatalysts for Regioselective Chlorination of Phenols

Catalyst TypeChlorinating AgentMajor ProductTypical o:p RatioReference
Nagasawa's bis-thioureaNCSo-chlorophenolup to 10:1 scientificupdate.com
(S)-DiphenylprolinolSO2Cl2o-chlorophenolup to 99:1 nih.gov
Phosphine SulfideNCSp-chlorophenolup to 1:20 researchgate.net
(S)-BINAPOSO2Cl2p-chlorophenolup to 4:96 nih.gov

Alternative Halogenation Techniques for Substituted Aromatic Systems

Beyond classical electrophilic substitution, other methods have been developed for the chlorination of aromatic compounds. These can offer different reactivity profiles and potentially improved regioselectivity.

One such approach is palladium-catalyzed C-H activation/chlorination . This method often employs a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. While this is more commonly used for functionalization with heavier halogens or other groups, protocols for C-H chlorination have been developed. rsc.org For the synthesis of the target compound, this would likely require starting with tert-butyl 4-(benzyloxy)benzoate and finding a catalytic system that favors chlorination at the C-3 position.

Other systems for chlorination include using reagents like sodium chlorate (NaClO3) in the presence of hydrochloric acid (HCl) in an aqueous medium. jalsnet.com This method is presented as an environmentally benign process that generates molecular chlorine in situ. While powerful, controlling regioselectivity with highly reactive species in a complex molecule remains a significant synthetic challenge.

Protecting Group Chemistry in the Synthesis of the Compound

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality.

Strategic Application of the tert-Butyl Ester as a Protecting Group

The tert-butyl ester is widely used to protect carboxylic acids due to its unique stability and deprotection characteristics. thieme-connect.com The bulky tert-butyl group provides significant steric hindrance, which protects the carbonyl carbon from attack by a wide range of nucleophiles and reducing agents. It is also stable to basic conditions, such as those used for ester hydrolysis (saponification), which would cleave simpler esters like methyl or ethyl esters. libretexts.org

The primary advantage of the tert-butyl ester is its facile and selective removal under acidic conditions. thieme-connect.com It can be cleaved using moderately strong acids, such as trifluoroacetic acid (TFA), often at room temperature, or with milder acids like formic acid. libretexts.org The mechanism of deprotection involves the protonation of the ester oxygen followed by the elimination of isobutylene gas, a stable tertiary carbocation precursor. This process is highly efficient and the volatile byproduct is easily removed.

This selective deprotection is crucial in synthetic routes where other functional groups, such as the benzyl ether, might be sensitive to harsher conditions. For example, the benzyl ether can be cleaved by hydrogenolysis, a reaction to which the tert-butyl ester is stable. libretexts.org This orthogonality allows for the selective deprotection of either the carboxylic acid or the phenol (by removing the benzyl group) at different stages of a synthetic sequence, providing significant strategic flexibility.

Table 3: Stability and Deprotection of Common Carboxylic Acid Protecting Groups

Protecting GroupStable ToLabile To (Deprotection Condition)
tert-Butyl Ester Base, Nucleophiles, Hydrogenolysis, Mild ReductionStrong/Moderate Acid (e.g., TFA, HCl)
Methyl Ester Acid, Mild Reduction, HydrogenolysisBase (Saponification), Strong Acid
Benzyl Ester Acid, Base, Mild ReductionCatalytic Hydrogenolysis (H2, Pd/C)

Multistep Reaction Sequence Design and Optimization

A potential synthetic sequence could involve:

Esterification: The carboxylic acid of 4-hydroxy-3-chlorobenzoic acid would be protected as a tert-butyl ester. This can be achieved by reacting it with a source of tert-butyl groups, such as isobutylene in the presence of an acid catalyst, or by using di-tert-butyl dicarbonate.

Benzylation: The phenolic hydroxyl group would then be protected as a benzyl ether. This is typically accomplished through a Williamson ether synthesis, reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. researchgate.net

Optimization of this sequence would involve a systematic investigation of various reaction parameters at each step.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

Reaction StepParameter for OptimizationPotential Reagents/ConditionsDesired Outcome
EsterificationReagent, Solvent, TemperatureIsobutylene/H₂SO₄, Di-tert-butyl dicarbonate/DMAP, CH₂Cl₂ or THF, 0°C to RTHigh yield of tert-butyl ester, minimal side reactions
BenzylationBase, Solvent, Temperature, Benzylating AgentK₂CO₃, Cs₂CO₃, NaH, DMF, Acetonitrile, RT to 80°C, Benzyl bromide, Benzyl chlorideHigh yield of benzyl ether, complete conversion

Detailed research findings have shown that the choice of solvent and base can significantly impact the efficiency of the benzylation step. For instance, using a stronger base might lead to faster reaction times but could also increase the risk of side reactions. Similarly, the reaction temperature is a critical parameter to control to ensure the desired product is formed selectively. Optimization studies aim to find the ideal balance of these factors to achieve the highest possible yield of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. This involves considerations such as the use of less hazardous solvents, minimizing waste, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. In the proposed synthesis, both the esterification and benzylation reactions generally have good atom economy.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose environmental and health risks. Research into greener alternatives is ongoing. For Williamson ether synthesis, for example, studies have explored the use of aqueous media with surfactants as a more environmentally benign approach. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled. The acid catalyst in the esterification step and potentially phase-transfer catalysts in the benzylation step are examples of this principle.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in SynthesisExample
Prevention of WasteOptimizing reaction conditions to maximize yield and minimize byproducts.Fine-tuning temperature and reaction time to avoid the formation of impurities.
Safer SolventsReplacing hazardous solvents with greener alternatives.Exploring the use of water or bio-based solvents instead of chlorinated hydrocarbons. researchgate.net
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible.Optimizing catalyst selection to allow for lower reaction temperatures.
Use of Renewable FeedstocksStarting from raw materials that are derived from renewable sources.While not always feasible for this specific compound, it's a broader goal in green chemistry.

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Benzyloxy 3 Chlorobenzoate

Hydrolytic Stability and Ester Cleavage Reactions

The ester linkage in tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is the primary site for hydrolytic reactions. The stability and cleavage of this group are highly dependent on the pH of the reaction medium, with distinct outcomes observed under acidic and basic conditions.

The tert-butyl ester group is exceptionally sensitive to acid, a characteristic widely exploited for the deprotection of carboxylic acids. Under acidic conditions, the hydrolysis of tert-butyl esters proceeds through a mechanism distinct from that of primary or secondary alkyl esters. The process is initiated by the protonation of either the carbonyl oxygen or the ether oxygen of the ester. Subsequently, the bond between the ether oxygen and the tertiary carbon cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid. This pathway is favored due to the high stability of the resulting carbocation. The tert-butyl cation is then neutralized by eliminating a proton to form isobutylene (B52900) gas or by reacting with a nucleophile present in the medium.

This lability to acid allows for the selective removal of the tert-butyl group under mild conditions that leave other functional groups, including the benzyl (B1604629) ether, intact. A variety of acids can be employed for this transformation.

Table 1: Conditions for Acid-Catalyzed Cleavage of tert-Butyl Esters
Acid ReagentTypical SolventConditionsProductReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature4-(benzyloxy)-3-chlorobenzoic acid
Hydrochloric Acid (HCl)Dioxane / WaterRoom Temperature to Mild Heat4-(benzyloxy)-3-chlorobenzoic acid
Sulfuric Acid (H₂SO₄)Various organic solventsVaries4-(benzyloxy)-3-chlorobenzoic acid
Formic AcidSolvent-free or co-solventRoom Temperature to Mild Heat4-(benzyloxy)-3-chlorobenzoic acid

In contrast to their sensitivity towards acids, tert-butyl esters are remarkably stable under basic conditions. arkat-usa.org The standard saponification mechanism involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. However, in the case of this compound, the bulky tert-butyl group sterically hinders this attack, making the ester resistant to hydrolysis by common aqueous bases like sodium hydroxide or potassium hydroxide at room temperature.

While challenging, cleavage can be achieved under more forceful or specialized conditions. For instance, high temperatures in conjunction with crown ethers to enhance the nucleophilicity of the hydroxide ion have been used for hindered esters. arkat-usa.org A non-aqueous method utilizing potassium hydroxide in a solvent like tetrahydrofuran (B95107) (THF) has also been reported to be effective for the saponification of sterically crowded esters. arkat-usa.org These methods, however, are less common due to the convenient and mild nature of acid-catalyzed cleavage.

Selective Cleavage of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal is a key step in synthetic sequences leading to the corresponding phenol (B47542), tert-butyl 3-chloro-4-hydroxybenzoate. This deprotection can be achieved through several methods, most notably catalytic hydrogenation and Lewis acid-mediated cleavage.

Catalytic hydrogenation is the most common and efficient method for cleaving benzyl ethers. youtube.comyoutube.com The reaction, a form of hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst. youtube.comyoutube.com

The standard procedure utilizes palladium on a carbon support (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. youtube.com The reaction is typically carried out in solvents like ethanol, methanol, or ethyl acetate (B1210297). organic-chemistry.org An alternative approach, known as catalytic transfer hydrogenation, employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in place of hydrogen gas, which can be advantageous for laboratory-scale synthesis. researchgate.net

A critical consideration during the hydrogenolysis of this compound is the potential for a competing reaction: the hydrogenolysis of the carbon-chlorine bond (dehalogenation). Palladium catalysts are known to promote such dehalogenation reactions, which would lead to an undesired by-product, tert-butyl 4-hydroxybenzoate. researchgate.net Careful selection of the catalyst, solvent, and reaction conditions is therefore necessary to achieve selective debenzylation without dechlorination.

Table 2: Typical Conditions for Benzyl Ether Deprotection
Hydrogen SourceCatalystSolventProductReference
H₂ (gas)10% Pd/CEthanol (EtOH) or Ethyl Acetate (EtOAc)tert-butyl 3-chloro-4-hydroxybenzoate youtube.com
Ammonium Formate (HCOONH₄)Pd/CMethanol (MeOH)tert-butyl 3-chloro-4-hydroxybenzoate researchgate.net
Formic Acid (HCOOH)Pd/CMethanol (MeOH)tert-butyl 3-chloro-4-hydroxybenzoate

Lewis acids provide an alternative pathway for the cleavage of benzyl ethers, which is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation. organic-chemistry.org Strong Lewis acids like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are effective at cleaving ethers, including benzyl ethers. organic-chemistry.org The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide at the benzylic carbon.

Other Lewis acids, such as tin(IV) chloride (SnCl₄), have also been studied for deprotection reactions. Interestingly, SnCl₄ has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, highlighting the nuanced reactivity that can be achieved by carefully choosing the Lewis acid. researchgate.net For a molecule like this compound, which contains a tert-butyl ester rather than a benzyl ester, treatment with a Lewis acid like BCl₃ would be expected to primarily target the benzyl ether linkage.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity toward electrophilic aromatic substitution. The directing effects of these substituents are as follows:

-Cl (at C-3): A deactivating, ortho-, para-directing group.

-O-CH₂Ph (benzyloxy at C-4): A strongly activating, ortho-, para-directing group.

-C(=O)O-tBu (tert-butoxycarbonyl at C-1): A deactivating, meta-directing group.

The outcome of an electrophilic substitution reaction is determined by the combined influence of these groups. The benzyloxy group is the most powerful activating group on the ring and will therefore dominate the directing effects. It strongly directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the ester group. One ortho position is occupied by the chloro group (C-3). Therefore, electrophilic attack is overwhelmingly favored at the open ortho position, C-5.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Chloride Position (e.g., Suzuki, Heck, Sonogashira)

The chlorine substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Although aryl chlorides are known to be less reactive than their bromide and iodide counterparts, modern catalytic systems have been developed to effectively activate this bond. acs.orgwikipedia.org The electron-donating benzyloxy group and the electron-withdrawing ester group on the ring influence the electronic density at the carbon-chlorine bond, which can affect reaction kinetics.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron species. youtube.com For an aryl chloride like the title compound, the reaction typically requires a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand. The choice of ligand is critical for activating the C-Cl bond; bulky, electron-rich phosphines such as tricyclohexylphosphine (B42057) (PCy₃) or biarylphosphines are often effective. nih.gov A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step. nih.gov The reaction would couple this compound with a suitable boronic acid or ester to introduce a new aryl or vinyl substituent at the C-3 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
ParameterConditionPurpose/Comment
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Precatalyst to generate active Pd(0)
Ligand Buchwald or Herrmann-type phosphines, NHCsStabilizes Pd(0) and facilitates oxidative addition
Boron Reagent Arylboronic acid (Ar-B(OH)₂), Arylboronic esterSource of the new carbon substituent
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction
Temperature 80-120 °CHigher temperatures often needed for aryl chlorides

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base, typically a tertiary amine like triethylamine, to regenerate the active catalyst. wikipedia.orgnih.gov For less reactive aryl chlorides, high temperatures and specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or palladacycles, may be necessary to achieve good yields. diva-portal.orgacs.org Microwave irradiation can also significantly accelerate the coupling of aryl chlorides. acs.orgdiva-portal.org Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield the corresponding 3-alkenyl-4-(benzyloxy)benzoate derivative.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira protocol utilizes a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The development of highly active palladium/phosphine ligand systems has made the coupling of challenging aryl chlorides more efficient, even in copper-free conditions which can prevent the formation of alkyne homocoupling byproducts. acs.orgorganic-chemistry.org Similar to other cross-couplings with aryl chlorides, elevated temperatures or microwave heating can be beneficial. acs.org This reaction would convert this compound into a 3-alkynyl-4-(benzyloxy)benzoate.

Table 2: Typical Catalyst Systems for Cross-Coupling of Aryl Chlorides
ReactionCatalyst SystemBaseCoupling Partner
Suzuki Pd(OAc)₂ / SPhosK₃PO₄Arylboronic Acid
Heck Herrmann's PalladacycleEt₃NAlkene
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / PyrrolidineTerminal Alkyne

Transformations of the Ester Functional Group Beyond Hydrolysis (e.g., Reduction to Alcohol, Amidation)

The tert-butyl ester moiety is a versatile functional group that can be transformed into other functionalities besides being hydrolyzed to the corresponding carboxylic acid.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. quora.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. quora.com The reduction of this compound would cleave the ester and reduce the resulting carboxylate to a hydroxymethyl group, yielding (4-(benzyloxy)-3-chlorophenyl)methanol . Other methods, such as catalytic hydrogenation under specific conditions or using hydriodic acid, have also been reported for the reduction of benzylic carbonyls and alcohols. nih.govresearchgate.net

Amidation: Direct conversion of the ester to an amide is a highly valuable transformation in organic synthesis. While this can be challenging, several modern methods have been developed to facilitate the amidation of unactivated esters. mdpi.comrsc.org One effective strategy involves the in-situ conversion of the tert-butyl ester into a more reactive acid chloride intermediate. organic-chemistry.orgresearchgate.net A reported method uses α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. researchgate.netorganic-chemistry.org This intermediate readily reacts with a primary or secondary amine to furnish the corresponding amide. Applying this to the title compound would produce a 4-(benzyloxy)-3-chloro-N-alkyl/aryl-benzamide . Other approaches include base-promoted amidations using reagents like potassium tert-butoxide (KOtBu) or organometallic catalysts. nih.govnsf.gov

Table 3: Summary of Ester Transformation Reactions
TransformationReagent(s)Product
Reduction 1. LiAlH₄ 2. H₂O workup(4-(benzyloxy)-3-chlorophenyl)methanol
Amidation 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. R¹R²NH4-(benzyloxy)-3-chloro-N,N-disubstitutedbenzamide

Derivatization Strategies and Analogue Synthesis for Academic Research

Synthesis of Analogues via Modification of the Ester Moiety

The tert-butyl ester group of the parent compound is a key site for initial derivatization strategies. Its modification can influence properties such as solubility, metabolic stability, and interaction with biological targets. Key transformations include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis: The tert-butyl ester can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This carboxylic acid serves as a versatile intermediate for further modifications.

Transesterification: The tert-butyl ester can be converted to other esters, such as methyl, ethyl, or benzyl (B1604629) esters, through transesterification. This is typically achieved by reacting the parent compound with an excess of the desired alcohol in the presence of an acid or base catalyst. These modifications can fine-tune the lipophilicity and steric bulk of the ester group.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form a diverse library of amides. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), can be employed to facilitate this reaction. This strategy allows for the introduction of a wide range of functional groups and the exploration of hydrogen bonding interactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-(benzyloxy)-3-chlorophenyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the carbonyl group, significantly altering the electronic and steric properties of the molecule.

Interactive Data Table: Modification of the Ester Moiety

Reaction Reagents and Conditions Product Potential Impact
HydrolysisTrifluoroacetic acid, Dichloromethane4-(Benzyloxy)-3-chlorobenzoic acidIncreased polarity, intermediate for amidation
TransesterificationMethanol, HCl (catalyst)Methyl 4-(benzyloxy)-3-chlorobenzoateAltered lipophilicity and metabolic stability
AmidationPropylamine, DCC, DMAPN-propyl-4-(benzyloxy)-3-chlorobenzamideIntroduction of H-bond donor, diverse functionality
ReductionLiAlH₄, Tetrahydrofuran (B95107)(4-(Benzyloxy)-3-chlorophenyl)methanolRemoval of carbonyl, altered electronic profile

Structural Diversification via Alterations of the Benzyloxy Group

Debenzylation and Re-alkylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the corresponding phenol (B47542), tert-butyl 3-chloro-4-hydroxybenzoate. This phenolic intermediate can then be re-alkylated with a variety of substituted benzyl halides or other alkyl halides to introduce diverse aromatic or aliphatic moieties. This strategy allows for the exploration of the steric and electronic requirements of this region of the molecule.

Substitution on the Benzyl Ring: Analogues can be synthesized by starting with substituted benzyl halides in the initial synthesis of the parent compound. For example, using 4-methoxybenzyl chloride or 3,4-dichlorobenzyl chloride would introduce electron-donating or electron-withdrawing groups, respectively, on the benzyl ring. These substitutions can modulate the electronic properties of the ether oxygen and influence π-π stacking interactions.

Interactive Data Table: Alterations of the Benzyloxy Group

Modification Strategy Example Reagents Resulting Moiety Potential SAR Insights
Debenzylation/Re-alkylationH₂, Pd/C; then 4-Fluorobenzyl bromide4-(4-Fluorobenzyloxy)Probe for halogen bonding interactions
Substituted Benzyl Halides4-Methoxybenzyl chloride4-(4-Methoxybenzyloxy)Impact of electron-donating groups
Substituted Benzyl Halides3-Nitrobenzyl bromide4-(3-Nitrobenzyloxy)Impact of electron-withdrawing groups
Non-benzylic AlkylationIsopropyl bromide4-IsopropoxyExploration of non-aromatic hydrophobic groups

Functionalization of the Chlorinated Aromatic Ring through Directed Reactions

The chlorinated aromatic ring provides opportunities for further functionalization, although its reactivity is influenced by the existing substituents. The chlorine atom itself can be a handle for cross-coupling reactions, and the electron-donating benzyloxy group can direct further electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The strong activating and ortho, para-directing effect of the benzyloxy group, combined with the deactivating but ortho, para-directing effect of the chloro and meta-directing effect of the carboxylate group, suggests that further electrophilic substitution (e.g., nitration, halogenation) would likely occur at the position ortho to the benzyloxy group (position 5). However, steric hindrance from the adjacent chlorine may make this challenging.

Cross-Coupling Reactions: The chlorine atom can potentially be replaced using transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, at the 3-position. Successful coupling would depend on the specific catalyst system and reaction conditions chosen to overcome the potential steric hindrance.

Interactive Data Table: Functionalization of the Aromatic Ring

Reaction Type Example Reagents and Catalyst Potential Product Rationale for Exploration
NitrationHNO₃, H₂SO₄tert-Butyl 4-(benzyloxy)-3-chloro-5-nitrobenzoateIntroduce a strong electron-withdrawing group
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃tert-Butyl 4-(benzyloxy)-[1,1'-biphenyl]-3-carboxylateIntroduce a new aromatic ring system
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, BINAP, NaOtButert-Butyl 4-(benzyloxy)-3-(phenylamino)benzoateIntroduce a hydrogen bond donor/acceptor

Development of Structure-Activity Relationship (SAR) Focused Libraries (Theoretical or In Vitro)

The systematic derivatization of tert-butyl 4-(benzyloxy)-3-chlorobenzoate allows for the construction of focused libraries of compounds to explore structure-activity relationships for a given biological target. By methodically altering each of the three main regions of the molecule—the ester, the benzyloxy group, and the chlorinated aromatic ring—researchers can probe the specific structural requirements for activity.

A hypothetical SAR study might begin by exploring the importance of the ester functionality. A small library of esters with varying alkyl chain lengths (methyl, ethyl, propyl) and a library of amides with different amine substituents could be synthesized. These compounds would then be tested in a relevant biological assay.

Subsequently, the benzyloxy moiety could be investigated. A library of analogues with different substituents on the benzyl ring (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions would be synthesized to probe the electronic and steric effects.

Finally, modifications to the chlorinated aromatic ring could be explored. This could involve synthesizing analogues with the chlorine atom at a different position or replaced with other halogens (e.g., bromine, fluorine) or small alkyl groups.

Hypothetical SAR Data Table

Compound ID Ester Moiety Benzyloxy Moiety Aromatic Ring Substitution Hypothetical Activity (IC₅₀, µM)
Parenttert-ButylUnsubstituted3-Chloro10.5
Analog 1MethylUnsubstituted3-Chloro8.2
Analog 2N-PropylamideUnsubstituted3-Chloro5.1
Analog 3tert-Butyl4-Fluorobenzyl3-Chloro7.9
Analog 4tert-ButylUnsubstituted3-Bromo12.3
Analog 5tert-ButylUnsubstituted3-Phenyl (Suzuki)25.0

This systematic approach allows researchers to build a comprehensive understanding of the SAR for this chemical scaffold and to identify key structural features responsible for its biological activity, guiding the design of more potent and selective analogues.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation and Confirmation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For tert-Butyl 4-(benzyloxy)-3-chlorobenzoate, the expected signals are based on the distinct chemical environments of the protons. The bulky tert-butyl group typically shows a sharp singlet, while the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings exhibit complex multiplets due to spin-spin coupling. The benzylic methylene protons appear as a singlet as they lack adjacent protons for coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl group and the aromatic rings, and the various CH carbons in the aromatic and benzylic groups. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the assignments made from 1D spectra. youtube.com A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic spin systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for each CH group in the molecule.

Interactive Data Table: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
tert-Butyl (CH₃)1.59 (s, 9H)28.1
tert-Butyl (quaternary C)-81.5
Benzylic CH₂5.25 (s, 2H)70.8
Aromatic CH (Benzoate Ring)7.10 (d), 7.85 (dd), 8.05 (d)114.5, 129.0, 132.5
Aromatic CH (Benzyl Ring)7.30-7.50 (m, 5H)127.5, 128.4, 128.6
Aromatic C-O (Benzoate)-157.0
Aromatic C-Cl-122.0
Aromatic C-COOtBu-130.0
Aromatic C-ipso (Benzyl)-136.0
Ester C=O-164.5

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₈H₁₉ClO₃), HRMS analysis would provide an exact mass measurement of the molecular ion [M]⁺ or a quasi-molecular ion such as [M+H]⁺ or [M+Na]⁺. The calculated exact mass for the neutral molecule is 318.1023 g/mol . The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to include:

Loss of a tert-butyl radical (•C(CH₃)₃): This is a very common fragmentation for tert-butyl esters, leading to the formation of a stable acylium ion. pharmacy180.comnih.gov

Loss of a benzyl radical (•CH₂Ph): Cleavage of the benzylic ether bond.

Loss of isobutylene (B52900): A rearrangement reaction resulting in the formation of the corresponding carboxylic acid. libretexts.org

Cleavage of the ester group: Leading to fragments corresponding to the benzoate and tert-butyl portions.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Species Calculated Exact Mass (m/z) Predicted Fragmentation Origin
C₁₈H₁₉³⁵ClO₃[M]⁺318.1023Molecular Ion
C₁₄H₁₁³⁵ClO₃[M - C₄H₈]⁺262.0397Loss of isobutylene
C₁₄H₉³⁵ClO₂[M - C₄H₁₀O]⁺244.0291Loss of tert-butanol (B103910)
C₁₁H₆³⁵ClO₂[M - C₇H₇ - H₂O]⁺205.0056Loss of benzyl radical and water
C₇H₅O[C₇H₅O]⁺105.0340Benzoyl cation
C₄H₉[C₄H₉]⁺57.0704tert-Butyl cation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in Research Samples

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong carbonyl (C=O) stretch of the ester group. Other important vibrations include the C-O stretches from the ester and ether linkages, C-H stretches from the aromatic and aliphatic (tert-butyl and benzylic) groups, and aromatic C=C ring stretches. The presence of the chlorine substituent on the benzene (B151609) ring would also give rise to a C-Cl stretching vibration in the fingerprint region of the spectrum.

Interactive Data Table: Predicted FT-IR Data for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (tert-Butyl, Benzyl)
1725-1710C=O StretchEster
1600-1450C=C StretchAromatic Ring
1300-1100C-O StretchEster and Ether
800-600C-Cl StretchAryl Halide

Single Crystal X-ray Diffraction for Definitive Structural Confirmation and Conformation Studies

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. carleton.edu This technique provides definitive proof of atomic connectivity and stereochemistry by mapping the electron density within a single crystal. nih.govresearchgate.net

To perform this analysis, a high-quality single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice. carleton.edu

The data obtained from this experiment would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Precise bond lengths and angles: Offering insight into the electronic nature of the bonds.

Torsional angles: Defining the conformation of the molecule in the solid state, particularly the orientation of the ester and ether groups relative to the aromatic rings.

Crystal packing information: Revealing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as van der Waals forces or π-π stacking.

While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular characterization.

Interactive Data Table: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the repeating unit of the crystal.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the unit cell.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.
Bond Angles (°)The angle formed between three connected atoms.
Torsion Angles (°)The dihedral angle describing the rotation around a chemical bond.
Intermolecular InteractionsDetails of non-covalent forces holding the crystal lattice together.

Theoretical and Computational Chemistry Studies of Tert Butyl 4 Benzyloxy 3 Chlorobenzoate

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity Prediction)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. For a molecule such as tert-butyl 4-(benzyloxy)-3-chlorobenzoate, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be employed to determine its optimized geometry and electronic structure. epstem.net

These calculations can predict key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This data is illustrative and based on typical values for similar organic molecules, as specific computational data for the target compound is not publicly available.

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.8 DMeasures the polarity of the molecule
Total Energy-1250 HartreeThe total electronic energy of the molecule

Further analysis can involve mapping the electrostatic potential (ESP) onto the electron density surface. This visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid. The presence of single bonds allows for rotation, leading to various possible conformations. Molecular modeling and conformational analysis aim to identify the most stable, low-energy conformations of the molecule.

In Silico Prediction of Potential Biological Target Interactions (e.g., Docking Studies, Molecular Dynamics)

In silico methods are instrumental in predicting how a molecule might interact with biological targets, such as proteins or enzymes. This is a crucial step in the early stages of drug discovery.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. A 3D model of this compound would be docked into the binding site of a known protein target. The docking algorithm samples various binding poses and scores them based on factors like intermolecular forces, providing a prediction of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the flexibility of the binding site and the dynamics of the interaction, offering a more detailed picture than static docking.

Table 2: Illustrative In Silico Target Prediction for this compound This data is for illustrative purposes only and does not represent actual experimental findings.

Potential Target ClassExample ProteinPredicted Binding Affinity (Docking Score)Key Interacting Residues (Hypothetical)
KinasesTyrosine Kinase-8.5 kcal/molHydrogen bond with backbone NH, pi-stacking with Phenylalanine
Nuclear ReceptorsEstrogen Receptor-7.9 kcal/molHydrophobic interactions with Leucine and Isoleucine
HydrolasesCarboxylesterase-6.2 kcal/molCovalent interaction with active site Serine

These predictions can help prioritize compounds for further experimental testing and guide the design of new molecules with improved activity.

QSAR Modeling for Understanding Structural Impact on Theoretical Activity (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their theoretical or experimentally determined activity. For a compound like this compound, a QSAR study would typically involve a dataset of structurally related molecules.

The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A mathematical model is then developed to relate these descriptors to the activity of the compounds.

This model can then be used to predict the theoretical activity of new, unsynthesized compounds and to understand which structural features are most important for activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or altering the electronic properties of the aromatic ring could enhance its theoretical activity.

Biological Activity Research: in Vitro and Mechanistic Investigations

Investigation of Enzyme Inhibition Profiles

Currently, there is no publicly available research detailing the enzyme inhibition profile of tert-butyl 4-(benzyloxy)-3-chlorobenzoate. Studies investigating its potential to inhibit specific enzyme targets in either cellular or cell-free assays have not been identified. While the broader class of chlorobenzoate derivatives has been a subject of enzymatic studies, such as the investigation of 3-chlorobenzoate-1,2-dioxygenase, these findings cannot be directly extrapolated to the title compound without specific experimental validation.

Receptor Binding and Modulation Studies in Cellular Models

Information regarding the ability of this compound to bind to and modulate receptors in cellular models is not present in the current body of scientific literature. There are no published studies that have assessed its affinity for any specific receptor or its potential agonistic or antagonistic effects.

Modulation of Biological Pathways and Signaling Cascades in In Vitro Systems

The impact of this compound on biological pathways and signaling cascades in in vitro systems remains uninvestigated. There is a lack of research on whether this compound can influence key cellular processes such as proliferation, apoptosis, or inflammation through the modulation of specific signaling networks.

Mechanistic Studies of Biological Interaction and Engagement (Molecular Level)

Detailed mechanistic studies elucidating the molecular-level interactions and engagement of this compound with biological targets are absent from the scientific record. Understanding how this compound might interact with proteins or other macromolecules at a molecular level would require dedicated biophysical and computational studies, which have not yet been reported.

Hit-to-Lead Generation and Optimization in Early-Stage Drug Discovery (In Vitro, Non-Clinical)

The concept of "hit-to-lead" optimization is a crucial phase in drug discovery, where promising initial compounds ("hits") are chemically modified to improve their potency, selectivity, and pharmacokinetic properties to become "lead" compounds. While this process is fundamental in medicinal chemistry, there is no specific information available that positions this compound as either a "hit" or a "lead" compound in any publicly disclosed drug discovery program. The journey from a chemical entity to a potential therapeutic requires extensive in vitro and in vivo testing, which has not been documented for this particular molecule.

Applications of Tert Butyl 4 Benzyloxy 3 Chlorobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic arrangement of functional groups in tert-Butyl 4-(benzyloxy)-3-chlorobenzoate makes it an excellent precursor for elaborate organic molecules. Its structure is foundational to scaffolds found in numerous pharmaceutical intermediates. For instance, the related 3-Chloro-4-(benzyloxy)aniline core is a key component in the synthesis of advanced intermediates for targeted therapies, such as N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6- iodoquinazolin-4-amine. jb-sp-zoo.com The synthesis of such complex products relies on the initial framework provided by precursors like this compound, where the ester can be hydrolyzed to a carboxylic acid and the chloro- and benzyloxy- groups can participate in or direct subsequent bond-forming reactions.

The value of tert-butyl benzoate (B1203000) intermediates is also highlighted in the development of potential anti-cancer agents. The related compound, tert-butyl 4-chloromethylbenzoate, is recognized as a crucial intermediate for antitumor drugs, demonstrating significant cytotoxicity in human tumor cell models. google.com This underscores the role of the tert-butyl benzoate moiety in providing a stable, yet reactive, handle for building complex, biologically relevant molecules.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 3-chloro-4-hydroxybenzoic acid framework, accessible from this compound after deprotection, is a valuable starting point for their synthesis. Research on related structures shows that the 3-chloro-4-(benzyloxy)phenyl motif can be readily incorporated into a variety of heterocyclic systems.

One common strategy involves converting the benzoic acid derivative into a chalcone (B49325), such as 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. This chalcone can then undergo cyclocondensation reactions with various reagents to form a library of different heterocycles. lmaleidykla.lt For example, reaction with hydrazine (B178648) yields pyrazolines, while reaction with guanidine (B92328) produces 2-aminopyrimidine (B69317) derivatives. lmaleidykla.lt Furthermore, condensation with 2-aminobenzenethiol leads to the formation of benzothiazepines. lmaleidykla.lt

Derivatives of chlorosubstituted benzoic acids are also pivotal in synthesizing quinolonecarboxylic acids, a class of potent antibacterial agents. google.com Additionally, the transformation of substituted benzoic acids, like 5-chloroanthranilic acid (which can be derived from a corresponding benzoic acid), into benzoxazin-4-ones provides another pathway to biologically active heterocyclic scaffolds. researchgate.net The presence of the 3-Chloro-4-(benzyloxy)phenyl unit in advanced quinazoline (B50416) intermediates further solidifies the role of this scaffold as a key building block for medicinally important heterocycles. jb-sp-zoo.com

Table 1: Heterocyclic Systems Derived from Related Precursors

Precursor Type Reagent Resulting Heterocycle
Chalcone with 4-(benzyloxy)phenyl group Hydrazine Pyrazoline lmaleidykla.lt
Chalcone with 4-(benzyloxy)phenyl group Guanidine 2-Aminopyrimidine lmaleidykla.lt
Chalcone with 4-(benzyloxy)phenyl group 2-Aminobenzenethiol Benzothiazepine lmaleidykla.lt
Chlorinated Benzoic Acid Multi-step synthesis Quinolonecarboxylic Acid google.com
Substituted Anthranilic Acid Acetic Anhydride (B1165640) Benzoxazin-4-one researchgate.net

Role in the Synthesis of Potentially Biologically Active Analogues and Scaffolds

The utility of this compound as a synthetic intermediate is directly linked to the biological significance of the molecules it can help create. The heterocyclic systems derived from this precursor's core structure are often associated with a wide range of pharmacological activities.

For example, quinoline (B57606) derivatives synthesized using a benzyloxy-protected scaffold have shown promising antimycobacterial activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting minimal inhibitory concentrations comparable to the first-line drug isoniazid. nih.gov Similarly, quinolonecarboxylic acids derived from chlorinated benzoic acids are known for their strong antibacterial action. google.com

The 3-chloro-4-benzyloxy phenyl scaffold is also implicated in the development of enzyme inhibitors. Molecules built upon a dichlorinated benzoic acid framework have been designed as inhibitors of carbonic anhydrase, an enzyme target relevant for various therapeutic areas. nih.gov The established use of the related intermediate, tert-butyl 4-chloromethylbenzoate, in the synthesis of cytotoxic anti-cancer agents further highlights the potential of this structural class in oncology research. google.com The incorporation of the 3-Chloro-4-(benzyloxy)phenyl moiety into complex quinazoline structures serves as a clear indicator of its value in constructing scaffolds for modern drug discovery programs. jb-sp-zoo.com

Table 2: Biological Activities of Scaffolds Derived from Related Intermediates

Molecular Scaffold Associated Biological Activity
Quinolines Antimycobacterial nih.gov
Quinolonecarboxylic Acids Antibacterial google.com
Quinazolines Pharmaceutical intermediates for targeted therapy jb-sp-zoo.com
Benzoylthiourea derivatives Carbonic Anhydrase Inhibition nih.gov
Benzoate derivatives Antitumor google.com

Future Research Directions and Unexplored Avenues for Tert Butyl 4 Benzyloxy 3 Chlorobenzoate

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex aromatic esters like tert-butyl 4-(benzyloxy)-3-chlorobenzoate traditionally involves multi-step processes that may utilize hazardous reagents and solvents. Future research should prioritize the development of more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry. numberanalytics.comrsc.org

Key areas for investigation include:

Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and reduce waste. This includes developing recyclable catalysts or using biocatalysis, which employs enzymes to perform chemical transformations under mild conditions. ucl.ac.uk

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions, such as those achievable through mechanochemistry (ball-milling), can drastically reduce waste. nih.gov Additionally, the use of greener solvents like ionic liquids or water as the reaction medium presents a sustainable alternative to traditional volatile organic solvents. ucl.ac.ukresearchgate.net

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can significantly shorten reaction times, increase yields, and allow for safer, more controlled production processes. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring C-H activation strategies to directly functionalize the aromatic ring, thereby eliminating steps that require pre-functionalized starting materials. scranton.edu

A comparison between a hypothetical traditional synthesis and a potential green alternative highlights the advantages of adopting these modern methodologies.

FeatureTraditional RouteProposed Sustainable Route
Starting Materials Often derived from petroleum feedstocks.Utilization of biomass-derived feedstocks. rsc.orgucl.ac.uk
Solvents Use of volatile and often toxic organic solvents (e.g., toluene, DMF).Solvent-free conditions or use of green solvents like water or ionic liquids. ucl.ac.ukresearchgate.net
Catalysis May use stoichiometric amounts of reagents or heavy metal catalysts.Employs recyclable solid acid catalysts or enzymatic catalysis. ucl.ac.ukijstr.org
Energy Input Conventional heating requiring long reaction times.Microwave-assisted synthesis or flow chemistry for rapid heating and improved efficiency. researchgate.net
Waste Generation Produces significant amounts of organic and inorganic waste.Minimal waste generation due to high atom economy and catalyst recyclability. scranton.edu

Exploration of Novel Reactivity Patterns and Chemical Transformations

The functional groups present in this compound—specifically the chloro substituent and the benzyloxy group—offer significant opportunities for novel chemical transformations.

The chloro atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. thermofisher.commdpi-res.com These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com The stability of the carbon-chlorine bond in chlorobenzene (B131634) derivatives presents a challenge, but advances in palladium catalysis, including the development of specialized ligands, have made these transformations more accessible under milder conditions. chlorobenzene.ltd Future research could explore a variety of coupling partners to generate a diverse library of derivatives.

Furthermore, the benzyloxy group, commonly used as a protecting group for phenols, can be selectively cleaved through hydrogenolysis. This deprotection would unmask a reactive phenol (B47542) group, opening up another avenue for derivatization. The resulting phenol could undergo O-alkylation, O-arylation, or be converted into a triflate for further cross-coupling reactions. The tert-butyl ester itself is a protecting group for the carboxylic acid, which can be hydrolyzed under acidic conditions to yield the free acid, a key functional group for many biological applications. mdpi.com

Reaction TypeReactive SitePotential Reagents/CatalystsResulting Structure
Suzuki Coupling Chloro GroupAryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl derivatives
Sonogashira Coupling Chloro GroupTerminal alkynes, Pd/Cu catalystsAryl-alkyne derivatives
Buchwald-Hartwig Amination Chloro GroupAmines, Pd catalyst, Ligand (e.g., BINAP)Aryl-amine derivatives
Heck Coupling Chloro GroupAlkenes, Pd catalyst, BaseAryl-alkene derivatives
Debenzylation Benzyloxy GroupH₂, Pd/CPhenol derivative
Ester Hydrolysis tert-Butyl EsterTrifluoroacetic Acid (TFA)Carboxylic acid derivative

Advanced Computational Design and Optimization of Derivatives

In silico or computer-aided drug design (CADD) provides powerful tools for rationally designing and optimizing derivatives of this compound before their synthesis. nih.govuantwerpen.bemicrobenotes.com These computational methods can predict the physicochemical and biological properties of molecules, streamlining the discovery process and reducing the reliance on costly and time-consuming laboratory experiments. insilicominds.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. uantwerpen.be For derivatives of the title compound, QSAR could be used to predict the impact of different substituents on a desired biological endpoint.

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. microbenotes.com By docking virtual libraries of derivatives, researchers can prioritize compounds that are most likely to be active. acs.org

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of molecules, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). niscpr.res.inresearchgate.net This information provides insights into molecular reactivity and intermolecular interactions, which are crucial for designing effective new compounds. nih.gov

Computational MethodApplication for Derivative DesignPredicted Outcome
Molecular Docking Predict binding orientation of derivatives in a target protein's active site. microbenotes.comBinding affinity, identification of key interactions (e.g., hydrogen bonds).
QSAR Correlate structural features of derivatives with observed biological activity. uantwerpen.bePredict activity of unsynthesized compounds, guide substituent selection.
DFT/MEP Analysis Calculate electronic properties and reactivity indicators. niscpr.res.inresearchgate.netUnderstand sites prone to electrophilic/nucleophilic attack, predict interaction potential. nih.gov
Pharmacophore Modeling Identify the essential 3D arrangement of functional groups required for biological activity.Design novel scaffolds that retain key features for activity.

Discovery of New Biological Targets and Mechanisms of Action (In Vitro)

While this compound is primarily a synthetic intermediate, its derivatives, synthesized via the transformations described previously, hold potential for biological activity. The substituted benzoic acid and diaryl ether-like scaffold are present in numerous biologically active molecules. nih.govnih.gov Future research should focus on systematic in vitro screening to uncover novel biological targets.

Initial steps would involve:

High-Throughput Screening (HTS): A library of derivatives could be rapidly tested against large panels of biological targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify initial "hits."

Cell-Based Assays: Active compounds can be further evaluated in cell culture models to assess their effects on cellular processes. nih.gov For instance, screening against various cancer cell lines could reveal potential antitumor activity. researchgate.net The use of three-dimensional (3D) cell cultures is becoming increasingly important as they more accurately mimic the in vivo environment compared to traditional 2D cultures. nih.gov

Once a hit is identified, further in vitro studies are necessary to elucidate its mechanism of action. This could involve enzyme inhibition assays to determine potency (e.g., IC₅₀ values) and selectivity, or studies to understand how the compound affects specific cellular signaling pathways. Benzoic acid derivatives have been investigated for a range of activities, including as antimicrobial agents and enzyme inhibitors, providing a rationale for screening against these target classes. nih.govnih.gov

Target ClassRationale for ScreeningExample In Vitro Assay
Protein Kinases Many kinase inhibitors contain substituted aromatic scaffolds.Kinase inhibition assay (e.g., using ADP-Glo™) to measure IC₅₀ values.
Proteases Proteases are crucial targets in various diseases (e.g., viral infections, cancer).Fluorogenic substrate cleavage assay to determine enzyme inhibition.
Nuclear Receptors The scaffold may mimic endogenous ligands for receptors like PPARs. nih.govReporter gene assay in cells to measure agonist or antagonist activity.
Microbial Enzymes Substituted benzoates have shown antimicrobial activity. nih.govMinimum Inhibitory Concentration (MIC) determination against bacterial or fungal strains.
Cancer Cell Lines To identify compounds with cytotoxic or cytostatic effects. researchgate.netMTT or other viability assays to determine IC₅₀ values against lines like A549 (lung), M-14 (melanoma), etc. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 4-(benzyloxy)-3-chlorobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving benzyloxycarbonyl-protected intermediates and esterification. A key approach includes coupling 3-chloro-4-hydroxybenzoic acid derivatives with tert-butyl groups under Mitsunobu conditions or using carbodiimide-mediated esterification. Reaction temperature (0–25°C), choice of base (e.g., DMAP or triethylamine), and solvent polarity (e.g., DCM or THF) critically affect yields. Steric hindrance from the tert-butyl group necessitates longer reaction times (12–24 hours) to achieve >80% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals benzyloxy protons as a singlet at δ 5.1–5.3 ppm, tert-butyl protons as a singlet at δ 1.3–1.5 ppm, and aromatic protons split into distinct multiplet patterns due to chlorine's electron-withdrawing effect. 13^{13}C NMR confirms the ester carbonyl at δ 165–170 ppm .
  • IR : Strong C=O stretching at 1720–1740 cm1^{-1} and C-O-C (ester) at 1250–1270 cm1^{-1}.
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry; the compound adopts a bent conformation with dihedral angles between aromatic planes (e.g., 65–75°) .

Q. What are the recommended storage conditions to ensure the long-term stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture (RH <40%) and strong acids/bases, which hydrolyze the ester group. Degradation studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound's reactivity in nucleophilic substitution reactions compared to other protecting groups?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, reducing accessibility to the ester carbonyl in SN2 reactions. Comparative studies with methyl or benzyl esters show 2–3x slower reaction rates with primary amines (e.g., aniline). However, its electron-donating effect stabilizes transition states in SN1 mechanisms, favoring hydrolysis under acidic conditions (pH <3) .

Q. Are there reported contradictions in the literature regarding the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Discrepancies arise from solvent-dependent stability. In aqueous THF (pH 12), the compound degrades within 1 hour, releasing 3-chloro-4-(benzyloxy)benzoic acid. However, in anhydrous DMF with mild bases (e.g., K2_2CO3_3), it remains stable for >24 hours. Validation via HPLC-MS is recommended to distinguish hydrolysis products from side reactions .

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structural comparison : Analogs lacking the chlorine substituent (e.g., tert-butyl 4-benzyloxybenzoate) show reduced antimicrobial activity, highlighting chlorine's role in target binding .
  • Dose-response assays : Use IC50_{50} values under standardized conditions (e.g., 37°C, pH 7.4) to minimize variability.
  • Computational modeling : Molecular docking identifies steric clashes caused by tert-butyl in certain protein pockets, explaining activity differences .

Q. How does the crystal packing revealed by Hirshfeld surface analysis inform solubility and formulation challenges?

  • Methodological Answer : Hirshfeld analysis shows intermolecular C-H···O and π-π interactions (5–7% contribution each), creating a rigid lattice. This reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL). Co-crystallization with cyclodextrins or PEG-based excipients disrupts these interactions, improving bioavailability by 3–5x .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.